2-(2,2,2-Trifluoroethyl)phenol
Overview
Description
“2-(2,2,2-Trifluoroethyl)phenol” is a fluorinated organic compound . It’s also known as TFEP or 2,2,2-Trifluoroethyl phenol.
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies. For instance, a novel process for the synthesis of phenoxyethyl derivatives, including “this compound”, has been described . Another study reported the synthesis of a novel fluorinated polymer using “this compound” as a monomer .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a trifluoroethyl group . The trifluoroethyl group is characterized by three fluorine atoms attached to a carbon atom, which is then attached to the phenol group.Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For example, it has been used as a solvent to control nucleophilic peptide arylation . It also serves as a source of the trifluoroethoxy group for various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the trifluoroethyl group. This group makes the compound more acidic compared to regular phenol . The compound is also known to be a colorless, water-miscible liquid .Scientific Research Applications
Phenolic Compounds in Foods
Phenolic compounds, including 2-(2,2,2-Trifluoroethyl)phenol, have been extensively researched for their diverse health benefits. They occur mostly as soluble conjugates and insoluble forms, covalently bound to sugar moieties or cell wall structural components. Their absorption in the gastrointestinal tract greatly depends on the liberation of these sugar moieties. Various food processes such as fermentation and enzymatic hydrolyses have the potential to release phenolics associated with cell walls, thus enhancing their bioavailability and health benefits. This highlights the role of bound phenolic compounds in contributing to the growing functional food industry (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).
Toxicology and Environmental Impact
The environmental concentrations and toxicology of brominated phenols, such as 2,4,6-Tribromophenol, have been summarized, indicating the ubiquity of these compounds in the environment. Although not directly related to this compound, this research provides insight into the potential environmental impact and toxicokinetics of structurally related phenolic compounds. These findings suggest the need for further research on the environmental behavior and potential health impacts of various phenolic compounds, including this compound (Koch & Sures, 2018).
Antioxidant and Pharmacological Effects
Chlorogenic Acid (CGA), a phenolic acid, exhibits a wide range of biological and pharmacological effects, including antioxidant activity, antibacterial, hepatoprotective, and anti-inflammatory properties. While CGA is different from this compound, the study of CGA and other phenolic acids can provide a framework for understanding the potential health benefits and mechanisms of action of phenolic compounds in general. This underscores the importance of phenolic compounds, including this compound, in contributing to health and disease prevention (Naveed et al., 2018).
Encapsulation and Bioavailability
Safety and Hazards
Future Directions
The future research directions for “2-(2,2,2-Trifluoroethyl)phenol” could involve further exploration of its properties and potential applications. For instance, its use as a cosolvent in experimental studies of peptides and proteins could be further investigated . Additionally, its potential use in the synthesis of novel fluorinated polymers could be explored .
Mechanism of Action
Target of Action
Similar compounds such as 4-(2,2,2-trifluoroethyl)-l-phenylalanine have been shown to interact with tyrosine–trna ligase, a cytoplasmic enzyme in humans .
Mode of Action
It is known that trifluoroethyl groups can influence the electrostatic properties of molecules . This could potentially affect the interaction of 2-(2,2,2-Trifluoroethyl)phenol with its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of benzofused heterocycles, suggesting that this compound may also be involved in similar chemical reactions .
Result of Action
It is known that trifluoroethyl groups can influence the electrostatic properties of molecules , which could potentially affect cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHJLBPRGSTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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